N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide
Description
The compound N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide features a 1,3,4-thiadiazole core substituted with a pentanamide chain and a 2,5-dimethylphenyl carbamoyl methyl sulfanyl group. The 2,5-dimethylphenyl group likely enhances lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-4-5-6-14(22)19-16-20-21-17(25-16)24-10-15(23)18-13-9-11(2)7-8-12(13)3/h7-9H,4-6,10H2,1-3H3,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTPXJGUNUHTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiadiazole derivatives .
Scientific Research Applications
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved could include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Core Heterocycle Variations
- 1,3,4-Oxadiazole Derivatives (7c–7f) :
Compounds 7c–7f () replace the thiadiazole ring with oxadiazole, altering electronic properties and hydrogen-bonding capacity. For example, 7f (C17H19N5O2S2, MW 389 g/mol) has a 2,5-dimethylphenyl group but lower thermal stability (mp 134–178°C) compared to thiadiazole derivatives . - Ureido-Linked Thiadiazole (): The compound 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide (C16H21N5O2S2, MW 387.49 g/mol) incorporates a urea linkage, which may improve solubility but reduce metabolic stability compared to the target compound’s carbamoyl group .
Substituent Modifications
- Aromatic Substituents: The target’s 2,5-dimethylphenyl group contrasts with 4-methylphenyl (7d) and 2,4-dimethylphenyl (7e) in oxadiazole derivatives (). These substitutions influence steric hindrance and π-π stacking interactions .
- Sulfanyl Linkers :
The sulfanyl bridge in the target compound is common in analogs (e.g., c–7f), facilitating conformational flexibility and sulfur-mediated interactions .
Physicochemical Data
Structural and Crystallographic Insights
- Conformational Analysis :
The butterfly conformation observed in ’s thiadiazole derivative (dihedral angles 46.3°) suggests structural flexibility. The target compound’s pentanamide chain may adopt a more extended conformation, optimizing interactions in biological targets . - Crystal Packing: Analogous compounds (e.g., ) crystallize in monoclinic systems (a=16.8944 Å, β=96.084°), with planar aromatic rings facilitating dense packing. The target’s dimethyl groups might introduce steric effects, altering crystal lattice parameters .
Biological Activity
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 320.41 g/mol. The compound features a thiadiazole ring, which is known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it selectively inhibits carbonic anhydrase II, crucial for maintaining acid-base balance in biological systems.
- Cellular Pathway Modulation : The amino and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of proteins involved in cellular signaling and metabolism.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that this compound possesses notable antibacterial properties.
Neuroprotective Effects
A study investigated the neuroprotective capabilities of this compound in PC12 cells exposed to sodium nitroprusside-induced oxidative stress. The findings suggested that the compound reduced cell death and improved cell viability compared to untreated controls, indicating potential therapeutic applications in neurodegenerative diseases.
Case Studies
-
Study on Antimicrobial Activity :
A comprehensive study assessed the antimicrobial effectiveness of various thiadiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth compared to controls. -
Neuroprotection in PC12 Cells :
Research focused on the neuroprotective effects demonstrated that treatment with the compound reduced oxidative stress-induced cell death in neuronal-like cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
